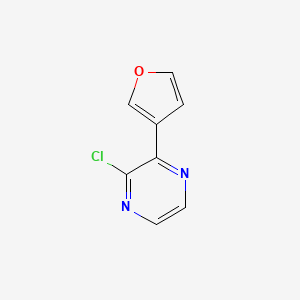

2-Chloro-3-(furan-3-yl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(furan-3-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-7(10-2-3-11-8)6-1-4-12-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSSWXUGISZIQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 2 Chloro 3 Furan 3 Yl Pyrazine

Nucleophilic Aromatic Substitution (SNAr) at the Pyrazine (B50134) Chloro Positionacs.orgbaranlab.orgresearchgate.net

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-chloro-3-(furan-3-yl)pyrazine, where the chlorine atom is displaced by a nucleophile. wikipedia.org This reaction is facilitated by the electron-withdrawing nature of the pyrazine ring, which stabilizes the intermediate Meisenheimer complex. numberanalytics.comyoutube.com

Mechanisms and Electronic Influences on SNAr Reactivitybaranlab.org

The generally accepted mechanism for SNAr reactions on chloropyrazines is a two-step addition-elimination process. nih.govyoutube.com In the first step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. numberanalytics.comyoutube.com This step is typically the rate-determining step. wikipedia.org The aromaticity of the pyrazine ring is temporarily disrupted in this intermediate. In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrazine ring is restored. youtube.com

The reactivity of the pyrazine ring towards nucleophilic attack is significantly influenced by the electronic effects of its substituents. numberanalytics.comnih.gov Electron-withdrawing groups enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack. acs.orgresearchgate.net Conversely, electron-donating groups decrease the reactivity. acs.orgresearchgate.net In the case of this compound, the two nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups, activating the chloro position for SNAr.

Stereoelectronic Effects of the Furan-3-yl Substituent on Pyrazine Reactivity

The furan-3-yl substituent at the 3-position of the pyrazine ring exerts both electronic and steric effects that modulate the reactivity of the chloro position. Electronically, the furan (B31954) ring is generally considered electron-rich, which might be expected to slightly deactivate the pyrazine ring towards nucleophilic attack compared to an unsubstituted chloropyrazine. However, the precise electronic contribution can be complex, involving both inductive and resonance effects.

Sterically, the furan-3-yl group can influence the approach of the incoming nucleophile. While not exceptionally bulky, its presence adjacent to the reaction center can create some steric hindrance, potentially slowing down the rate of substitution, especially with larger nucleophiles. The orientation of the furan ring relative to the pyrazine ring can also play a role in the transition state energetics.

Tele-Substitution Phenomena in Pyrazine Systemsacs.org

In some instances, pyrazine systems can undergo an unusual type of nucleophilic substitution known as tele-substitution. acs.orgchem-soc.si In this reaction, the incoming nucleophile attacks a position on the ring other than the one bearing the leaving group. chem-soc.si For example, treatment of 2-chloro-3-dichloromethyl pyrazine with methoxide (B1231860) has been shown to result in the methoxy (B1213986) group entering at the 6-position, a tele-substitution. chem-soc.si

The mechanism for tele-substitution is thought to involve an initial attack of the nucleophile at a remote position, followed by a series of electronic rearrangements and elimination of the leaving group. acs.org Factors that can favor tele-substitution include the use of strong nucleophiles, specific solvent conditions, and the nature of the substituents on the pyrazine ring. acs.orgnih.gov While not specifically documented for this compound itself, the potential for such rearrangements should be considered, especially under forcing reaction conditions or with highly reactive nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions at the Pyrazine and Furan Moieties

The chloro and furan moieties of this compound provide handles for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this scaffold.

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)libretexts.orgyoutube.com

Palladium catalysts are exceptionally versatile for a range of cross-coupling reactions. libretexts.orgyoutube.com The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org For this compound, this would allow for the introduction of a substituted vinyl group at the 2-position of the pyrazine ring. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgyoutube.com

Sonogashira Reaction: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, would enable the alkynylation of the 2-position of the pyrazine ring. libretexts.orgyoutube.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction would provide a direct route to substitute the chlorine atom with a wide variety of primary and secondary amines, offering an alternative to traditional SNAr reactions that may require harsh conditions. sci-hub.seyoutube.comnih.gov The choice of palladium precursor and ligand is crucial for achieving high efficiency. youtube.comnih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Chloro-Heterocycles

| Reaction | Substrate | Coupling Partner | Catalyst System | Product | Reference |

| Heck | Iodobenzene | Styrene | PdCl2, KOAc | Stilbene | wikipedia.org |

| Sonogashira | Aryl Halide | Terminal Alkyne | Pd(PPh3)4, CuI, Amine Base | Arylalkyne | organic-chemistry.orglibretexts.org |

| Buchwald-Hartwig | Aryl Halide | Amine | Pd Catalyst, Ligand, Base | Arylamine | wikipedia.orgorganic-chemistry.org |

| Heck | Aryl Halides | Alkenes | Pd Catalyst, Base | Substituted Alkene | organic-chemistry.org |

| Sonogashira | Aryl Iodide | Phenylacetylene | [Cu(PPh3)3Cl] on Graphene Oxide, K2CO3 | Diarylacetylene | nih.gov |

| Buchwald-Hartwig | 3-Chloro-2-aminopyridine | Amines | RuPhos-precatalyst, LiHMDS | N3-substituted-2,3-diaminopyridines | nih.gov |

Copper-Catalyzed Transformationswikipedia.org

Copper-catalyzed reactions offer a cost-effective and often complementary approach to palladium-catalyzed transformations. researchgate.net Copper catalysis is particularly relevant for the formation of carbon-heteroatom bonds.

For instance, copper-catalyzed coupling of aryl halides with various nucleophiles, such as amines and thiols, is well-established. In the context of this compound, copper catalysis could be employed for amination or thiolation reactions. Furthermore, copper-catalyzed Sonogashira-type couplings have been developed, providing an alternative to the palladium-based systems. nih.gov There are also examples of copper-catalyzed reactions that lead to the formation of furan and pyrrole (B145914) rings, which could be relevant for transformations involving the furan moiety of the title compound under specific conditions. nih.gov

Regioselectivity in Cross-Coupling at Pyrazine and Furan Rings

The presence of a chlorine atom on the pyrazine ring and multiple potentially reactive C-H bonds on the furan ring introduces the question of regioselectivity in cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are powerful tools for C-C bond formation.

For this compound, the primary site of cross-coupling is expected to be the carbon atom bearing the chlorine substituent on the pyrazine ring. The C-Cl bond on the electron-deficient pyrazine ring is significantly more susceptible to oxidative addition by a low-valent palladium catalyst compared to the C-H bonds of the furan ring. This is a common reactivity pattern observed in the cross-coupling of halo-substituted nitrogen heterocycles. researchgate.netnih.gov

While the furan ring can also undergo C-H activation and subsequent cross-coupling, this typically requires more forcing conditions or specialized catalyst systems. The inherent reactivity difference between the C-Cl and C-H bonds allows for selective functionalization at the pyrazine core. For instance, in Suzuki-Miyaura coupling reactions involving various aryl and heteroaryl boronic acids, the coupling would preferentially occur at the C-2 position of the pyrazine ring. researchgate.net

It is important to note that the furan ring itself can be subjected to cross-coupling reactions. However, this usually involves prior functionalization, such as halogenation or conversion to a boronic acid or stannane (B1208499) derivative. In the context of this compound, a sequential cross-coupling strategy could potentially be employed, first targeting the C-Cl bond on the pyrazine and subsequently modifying the furan ring.

Table 1: Predicted Regioselectivity in Cross-Coupling Reactions

| Coupling Reaction | Reagent | Predicted Major Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 2-(Aryl)-3-(furan-3-yl)pyrazine |

| Stille Coupling | Organostannane, Pd catalyst | 2-(Organo)-3-(furan-3-yl)pyrazine |

| Negishi Coupling | Organozinc reagent, Pd catalyst | 2-(Organo)-3-(furan-3-yl)pyrazine |

Electrophilic Substitution and Functionalization of the Furan Ring

The furan ring in this compound is the more electron-rich of the two heterocyclic systems and is therefore more susceptible to electrophilic attack. ksu.edu.sa The pyrazine ring, being electron-deficient, deactivates the attached furan ring towards electrophilic substitution to some extent, but the inherent reactivity of the furan still allows for such transformations under appropriate conditions.

The regioselectivity of electrophilic substitution on the furan ring is a key consideration. In general, electrophilic attack on a 3-substituted furan occurs preferentially at the C2 or C5 position, as the resulting carbocation intermediates are better stabilized by resonance. ksu.edu.sa Therefore, for this compound, electrophilic substitution is expected to occur at the C2' or C5' position of the furan ring.

Typical electrophilic substitution reactions that could be applied to the furan ring include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a halogen atom at the C2' or C5' position.

Nitration: Milder nitrating agents, such as acetyl nitrate, would be required to avoid degradation of the furan ring, leading to the corresponding nitro-substituted derivative.

Friedel-Crafts Acylation: This reaction, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, would introduce an acyl group, again predicted to be at the C2' or C5' position.

Table 2: Predicted Products of Electrophilic Substitution on the Furan Ring

| Reaction | Reagent | Predicted Major Product(s) |

| Bromination | NBS | 2-Chloro-3-(2-bromo-furan-3-yl)pyrazine and/or 2-Chloro-3-(5-bromo-furan-3-yl)pyrazine |

| Nitration | Acetyl nitrate | 2-Chloro-3-(2-nitro-furan-3-yl)pyrazine and/or 2-Chloro-3-(5-nitro-furan-3-yl)pyrazine |

| Acylation | Acyl chloride, Lewis acid | 2-Chloro-3-(2-acyl-furan-3-yl)pyrazine and/or 2-Chloro-3-(5-acyl-furan-3-yl)pyrazine |

Oxidative and Reductive Transformations of this compound

The pyrazine and furan rings exhibit different susceptibilities to oxidation and reduction. The electron-deficient pyrazine ring is generally more resistant to oxidation but can be reduced. Conversely, the electron-rich furan ring is more prone to oxidation.

Oxidation: Oxidation of the pyrazine ring typically requires strong oxidizing agents and can lead to the formation of N-oxides. rsc.orgcapes.gov.br For this compound, treatment with a peroxy acid like m-CPBA could potentially lead to the formation of the corresponding pyrazine N-oxide. rsc.org The furan ring, however, is sensitive to strong oxidants and can undergo ring-opening or degradation. Careful selection of reaction conditions would be necessary to achieve selective N-oxidation of the pyrazine ring.

Reduction: The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂/Pd) is a common method for the reduction of pyrazines to tetrahydropyrazines. nih.govyoutube.comorganic-chemistry.org In the case of this compound, catalytic hydrogenation could lead to the reduction of the pyrazine ring. It is also possible that under certain catalytic hydrogenation conditions, the chlorine atom could be removed via hydrogenolysis. nih.govorganic-chemistry.org

The furan ring can also be reduced, typically to a tetrahydrofuran (B95107) derivative, under catalytic hydrogenation, often requiring more forcing conditions than the reduction of the pyrazine ring. msu.edu Selective reduction of either ring would depend on the specific catalyst and reaction conditions employed.

Rearrangement Reactions and Pericyclic Processes

While specific rearrangement and pericyclic reactions for this compound are not extensively documented, the structural motifs present suggest potential for such transformations.

Rearrangement Reactions: Aryl-substituted heterocycles can, under certain conditions, undergo rearrangement reactions. For instance, photochemical or thermal conditions can sometimes induce skeletal rearrangements. However, without specific experimental data, predicting the exact nature of such rearrangements for this particular molecule is speculative.

Pericyclic Processes: The furan ring in this compound can act as a diene in Diels-Alder reactions. msu.edursc.org This [4+2] cycloaddition reaction with a suitable dienophile would lead to the formation of a bridged bicyclic adduct. The reactivity of the furan as a diene is influenced by the electron-withdrawing nature of the attached pyrazine ring, which may decrease its reactivity compared to unsubstituted furan. Nevertheless, with reactive dienophiles, this pericyclic reaction remains a possibility for further functionalization. rsc.orgnumberanalytics.com

Advanced Spectroscopic and Structural Elucidation Studies of 2 Chloro 3 Furan 3 Yl Pyrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Chloro-3-(furan-3-yl)pyrazine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for understanding its conformational preferences.

Multi-Dimensional NMR for Structural Connectivity and Conformational Analysis

Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in piecing together the molecular structure of this compound.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazine (B50134) and furan (B31954) rings. The pyrazine ring protons, being in a more electron-deficient environment, would likely resonate at a lower field compared to the furan protons. The coupling constants (J-values) between adjacent protons would provide information about their relative positions.

¹³C NMR Spectroscopy : The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. The carbon atoms attached to the electronegative chlorine and nitrogen atoms, as well as the oxygen of the furan ring, are expected to be significantly deshielded and appear at a lower field.

COSY : This experiment would establish the proton-proton coupling networks within the pyrazine and furan rings, confirming the connectivity of the protons in each ring system.

HSQC : This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC : This technique is crucial for establishing the connectivity between the pyrazinyl and furanyl moieties. It reveals long-range couplings (2-3 bonds) between protons and carbons. For instance, correlations between the furan protons and the pyrazine carbons, and vice versa, would confirm the C-C bond linking the two rings.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrazine-H5 | 8.30 | - |

| Pyrazine-H6 | 8.25 | - |

| Furan-H2 | 7.80 | - |

| Furan-H4 | 6.80 | - |

| Furan-H5 | 7.50 | - |

| Pyrazine-C2 | - | 152.0 |

| Pyrazine-C3 | - | 145.0 |

| Pyrazine-C5 | - | 142.0 |

| Pyrazine-C6 | - | 140.0 |

| Furan-C2 | - | 143.0 |

| Furan-C3 | - | 125.0 |

| Furan-C4 | - | 110.0 |

| Furan-C5 | - | 141.0 |

Note: These are predicted values based on known data for similar substituted pyrazines and furans and may vary from experimental values.

Solid-State NMR for Packing and Dynamics

While solution-state NMR provides information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) offers insights into its structure, packing, and dynamics in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. For this compound, ssNMR could reveal the presence of different polymorphs, identify intermolecular interactions, and probe the rotational dynamics of the furan ring relative to the pyrazine ring in the solid state.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For this compound, obtaining suitable crystals would allow for the precise determination of bond lengths, bond angles, and torsion angles. This technique would unequivocally confirm the planar nature of the pyrazine and furan rings and describe their relative orientation. Furthermore, analysis of the crystal packing would reveal any significant intermolecular interactions, such as π-π stacking between the aromatic rings or halogen bonding involving the chlorine atom, which govern the supramolecular architecture.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

IR Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the pyrazine and furan rings, and the C-Cl stretching vibration.

Raman Spectroscopy : Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings, which are often strong in the Raman spectrum.

Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational frequencies and aid in the assignment of the experimental bands. researchgate.netresearchgate.net

Interactive Data Table: Predicted Vibrational Frequencies (in cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| C=C/C=N Ring Stretch | 1600-1400 | 1600-1400 |

| Furan Ring Breathing | ~1015 | ~1015 |

| C-Cl Stretch | 800-600 | 800-600 |

Note: These are general ranges and the exact frequencies will be specific to the molecule.

High-Resolution Mass Spectrometry for Precise Molecular Formula and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. mdpi.com For this compound (C₈H₅ClN₂O), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. By inducing fragmentation of the molecular ion, the resulting fragment ions provide valuable structural information. Plausible fragmentation pathways for this compound could include:

Loss of a chlorine radical (Cl•).

Cleavage of the bond between the pyrazine and furan rings.

Loss of small neutral molecules like HCN or CO.

Understanding these fragmentation patterns is crucial for the structural confirmation and for the potential identification of this compound in complex mixtures.

Theoretical and Computational Investigations of 2 Chloro 3 Furan 3 Yl Pyrazine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of 2-Chloro-3-(furan-3-yl)pyrazine at the atomic and electronic levels.

Electronic Structure, Molecular Geometry, and Conformational Preferences

The electronic structure and molecular geometry of this compound are fundamental to its chemical behavior. The molecule consists of a pyrazine (B50134) ring substituted with a chlorine atom and a furan (B31954) ring. The relative orientation of the furan and pyrazine rings is a key conformational feature.

Conformational analysis would identify the most stable conformer(s) of the molecule. This involves calculating the relative energies of different rotational isomers (rotamers) arising from the rotation around the C-C bond connecting the furan and pyrazine rings. The potential energy surface would show energy minima corresponding to stable conformers and the energy barriers separating them.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-C (inter-ring) bond length | ~1.47 Å |

| C-Cl bond length | ~1.74 Å |

| Furan-Pyrazine dihedral angle | Variable, with potential minima |

Note: The values in this table are illustrative and would be determined by specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Nodal Properties)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich furan ring, while the LUMO may be distributed over the electron-deficient pyrazine ring, influenced by the electron-withdrawing chlorine atom.

The nodal properties of the HOMO and LUMO (the regions where the orbital phase changes) are important for predicting the stereochemistry and regioselectivity of reactions, such as cycloadditions. wikipedia.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -1.2 |

| HOMO-LUMO Gap | ~ 5.3 |

Note: These values are illustrative and depend on the computational method and level of theory used.

Electrostatic Potential Surfaces and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the nitrogen atoms of the pyrazine ring and the oxygen atom of the furan ring are expected to be regions of negative potential. researchgate.net The hydrogen atoms and the area around the chlorine atom might exhibit positive potential.

Reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), provide quantitative measures of reactivity. chemrxiv.org These descriptors help in understanding the global reactivity of the molecule. researchgate.net

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry can be used to elucidate the mechanisms of reactions involving this compound. For instance, in nucleophilic substitution reactions where the chlorine atom is replaced, theoretical calculations can map out the entire reaction pathway.

This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction barrier and the feasibility of the reaction. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and products. These studies are vital for understanding the kinetics and thermodynamics of chemical transformations. researchgate.net

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic properties of this compound, which can be compared with experimental data for structure validation.

Predicted ¹H and ¹³C NMR chemical shifts are obtained by calculating the magnetic shielding tensors for each nucleus. nih.govmdpi.com These predictions have become increasingly accurate with modern computational methods and can aid in the assignment of complex NMR spectra. arxiv.orgresearchgate.net

Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. researchgate.netresearchgate.net The calculated frequencies and intensities can be compared with experimental spectra to identify characteristic vibrational modes of the molecule, such as the stretching and bending modes of the pyrazine and furan rings, and the C-Cl stretch. researchgate.netnist.gov

Table 3: Predicted Vibrational Frequencies for Key Modes of this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretching (furan) | 3100 - 3200 |

| C-H stretching (pyrazine) | 3050 - 3150 |

| C=N stretching (pyrazine) | 1550 - 1600 |

| C=C stretching (furan) | 1500 - 1580 |

| C-Cl stretching | 600 - 800 |

Note: These are general ranges and specific values would be obtained from calculations. A scaling factor is often applied to calculated frequencies to improve agreement with experimental data. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase (in vacuum), Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound in a condensed phase, such as in a solvent.

MD simulations solve Newton's equations of motion for a system of atoms and molecules over time, providing a detailed picture of the molecule's movements and interactions with its environment. This approach is particularly useful for exploring conformational changes and the influence of solvent molecules on the structure and properties of the solute.

By performing MD simulations in a box of explicit solvent molecules (e.g., water or an organic solvent), one can investigate how the solvent affects the conformational preferences of this compound. The simulations can also provide insights into the solvation structure around the molecule and the dynamics of solvent-solute interactions. This is crucial for understanding reaction mechanisms and properties in solution, which often differ significantly from the gas phase.

In Silico Studies of Molecular Recognition (e.g., Ligand-Receptor Docking, purely theoretical binding sites)

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel ligand, such as this compound, with a biological target, typically a protein or enzyme.

The pyrazine scaffold is a common feature in many biologically active compounds, and its derivatives have been the subject of numerous molecular docking studies. mdpi.comresearchgate.netnih.govnih.gov These studies have explored their potential as inhibitors for a variety of enzymes, including those involved in cancer and neuroinflammatory diseases. mdpi.comnih.govnih.gov For instance, pyrazine derivatives have been investigated as potential allosteric inhibitors of the SHP2 protein, a key component in cell proliferation pathways. mdpi.com

A theoretical docking study of this compound would begin with the identification of a potential biological target. Given the known activities of similar heterocyclic compounds, targets could include protein kinases, phosphatases, or receptors involved in cell signaling. The three-dimensional structure of the target protein, often obtained from crystallographic data, is then used to define a binding pocket.

Computational software would then be used to generate multiple conformations of the this compound molecule and "dock" them into the defined binding site of the receptor. The program calculates a scoring function to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction.

The binding interactions are then analyzed in detail. For this compound, key interactions could involve:

Hydrogen Bonding: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, a common interaction for pyrazine-based ligands. acs.org The oxygen atom in the furan ring could also participate in hydrogen bonding.

Halogen Bonding: The chlorine atom at the 2-position of the pyrazine ring could form halogen bonds with electron-donating residues in the binding pocket.

π-Interactions: The aromatic pyrazine and furan rings can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site. acs.org

The results of such a study could be presented in a table format, summarizing the predicted binding affinities and key interacting residues for a set of hypothetical targets.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Protein Kinase A | -8.5 | Lys72, Glu170 | Hydrogen Bond |

| Phe239 | π-π Stacking | ||

| SHP2 Phosphatase | -7.9 | Arg138, Gln256 | Hydrogen Bond |

| Tyr279 | π-π Stacking | ||

| Cyclooxygenase-2 | -9.1 | Arg120, Tyr355 | Hydrogen Bond, Halogen Bond |

| Trp387 | π-π Stacking |

This table presents hypothetical data for illustrative purposes, as specific docking studies for this compound are not publicly available.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling

Quantitative Structure-Reactivity/Property Relationship (QSPR) models are statistical models that aim to predict the reactivity or physical properties of a chemical compound based on its molecular structure. These models are built by finding a mathematical relationship between a set of molecular descriptors and an observed property.

For this compound, a QSPR study could be designed to predict various properties, such as its solubility, melting point, or even its potential toxicity or specific biological activity. The development of a QSPR model involves several key steps:

Data Set Collection: A dataset of compounds with known properties and structural similarity to this compound would be compiled. For example, a series of substituted furan-pyrazines could be used.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Related to the electron distribution in the molecule.

Quantum-chemical descriptors: Derived from quantum mechanical calculations.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the property of interest. ijournalse.orgresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A hypothetical QSPR study on a series of furan-pyrazine derivatives could aim to predict their odor threshold, a property that has been modeled for other pyrazine compounds. ijournalse.orgresearchgate.net The resulting model might take the form of a linear equation:

log(1/T) = b0 + b1D1 + b2D2 + ... + bn*Dn

Where log(1/T) is the predicted odor threshold, b0 is a constant, b1 to bn are the regression coefficients, and D1 to Dn are the selected molecular descriptors.

A table could be used to present the hypothetical descriptors and their contribution to the predicted property for a series of related compounds.

| Compound | Molecular Weight | LogP | Dipole Moment (Debye) | Predicted Odor Threshold (log(1/T)) |

| This compound | 182.59 | 2.1 | 1.5 | 5.8 |

| 2-Methoxy-3-(furan-3-yl)pyrazine | 178.17 | 1.8 | 2.2 | 6.2 |

| 2-Methyl-3-(furan-3-yl)pyrazine | 162.18 | 1.9 | 1.9 | 5.5 |

| 3-(Furan-3-yl)pyrazine | 148.15 | 1.5 | 1.7 | 5.1 |

This table contains hypothetical data for illustrative purposes. The predicted odor threshold values are not based on experimental results.

Through such theoretical and computational investigations, a wealth of information regarding the potential of this compound can be generated, guiding future experimental work and accelerating the discovery of new functional molecules.

Derivatization Strategies and Synthesis of Novel Analogs of 2 Chloro 3 Furan 3 Yl Pyrazine

Functionalization at the Pyrazine (B50134) Moiety

The pyrazine ring of 2-chloro-3-(furan-3-yl)pyrazine offers multiple sites for chemical modification, primarily involving the substitution of the chloro group and potential alterations of the ring's hydrogen atoms.

The chlorine atom at the 2-position of the pyrazine ring is susceptible to nucleophilic substitution, a common and effective strategy for introducing a wide range of functional groups. This reactivity is a cornerstone of creating diverse libraries of pyrazine derivatives. Various nucleophiles, including alkoxides, amines, and sulfur-based nucleophiles, can displace the chloro group, leading to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, respectively. rsc.org

For instance, reactions with sodium methoxide (B1231860) or sodium benzyl (B1604629) oxide can yield the corresponding methoxy (B1213986) and benzyloxy pyrazine derivatives. rsc.org Similarly, treatment with amines can lead to the synthesis of various amino-pyrazine compounds. The use of 2-chloro-3-hydrazinopyrazine as a precursor, for example, allows for the synthesis of Schiff bases through condensation with various formyl derivatives. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are also powerful tools for substituting the chloro group. researchgate.net These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and alkynyl groups.

Table 1: Examples of Nucleophilic Substitution Reactions on Chloropyrazines

| Nucleophile | Reagent Example | Resulting Functional Group | Reference |

| Alkoxide | Sodium Methoxide | Methoxy | rsc.org |

| Amine | Hydrazine | Hydrazino | nih.gov |

| Arylboronic Acid | Phenylboronic Acid | Phenyl | researchgate.net |

| Terminal Alkyne | Phenylacetylene | Phenylethynyl | researchgate.net |

While substitution of the chloro group is the most common functionalization strategy, modification of the hydrogen atoms on the pyrazine ring can also be achieved. These transformations typically require more specialized reagents and conditions. For instance, N-oxide intermediates can be utilized to strategically install functional groups at specific positions on the pyrazine ring. mdpi.com

Substituent Introduction on the Furan (B31954) Moiety

Halogenation of the furan ring, for example, using reagents like N-bromosuccinimide (NBS), can introduce bromine atoms at specific positions. nih.gov These halogenated intermediates can then serve as handles for further diversification through cross-coupling reactions. For instance, Suzuki-Miyaura or Sonogashira coupling reactions can be employed to introduce a variety of aryl or alkynyl groups onto the furan ring. nih.gov

Table 2: Examples of Substituent Introduction on Furan Rings

| Reaction Type | Reagent(s) | Introduced Substituent | Reference |

| Bromination | N-Bromosuccinimide (NBS) | Bromo | nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic Acid, Pd catalyst | Aryl | nih.gov |

| Sonogashira Coupling | Terminal Alkyne, Pd catalyst | Alkynyl | nih.gov |

Formation of Fused Heterocyclic Systems Containing the Pyrazine-Furan Scaffold (e.g., furo[2,3-b]pyrazines)

A key strategy for creating novel and complex heterocyclic structures is the formation of fused ring systems. Starting from this compound derivatives, intramolecular cyclization reactions can lead to the synthesis of furo[2,3-b]pyrazines. researchgate.netresearchgate.net These fused systems are of significant interest due to their structural relationship to biologically active compounds. researchgate.netresearchgate.net

The synthesis of substituted furo[2,3-b]pyrazines can be achieved through methods such as the electrophilic cyclization of appropriately substituted pyrazin-2(1H)-ones. researchgate.netresearchgate.net These precursors, which can be derived from chloropyrazines, undergo cyclization in the presence of reagents like silver salts or iodine to form the furo[2,3-b]pyrazine core. researchgate.netresearchgate.net Further functionalization of this fused scaffold can be achieved through palladium-catalyzed reactions. researchgate.net

Table 3: Synthesis of Fused Heterocyclic Systems

| Starting Material Type | Reaction Type | Fused System Formed | Reference |

| Substituted ethynyl-pyrazin-2(1H)-ones | Electrophilic Cyclization | Furo[2,3-b]pyrazines | researchgate.netresearchgate.net |

Synthesis of Stereoselective Derivatives

The synthesis of stereoselective derivatives, where specific stereoisomers are formed preferentially, is a critical aspect of modern organic synthesis, particularly for compounds with potential biological applications. While specific examples for the stereoselective synthesis of this compound derivatives are not extensively detailed in the provided context, general methodologies for achieving stereoselectivity in the synthesis of related heterocyclic compounds are well-established.

For instance, palladium-catalyzed carboannulation reactions have been shown to produce indene (B144670) and benzo[b]furan derivatives with high regio- and stereoselectivity. nih.gov Such strategies could potentially be adapted for the stereoselective synthesis of derivatives of this compound. The use of chiral catalysts or auxiliaries is a common approach to induce stereoselectivity in chemical transformations.

Design and Synthesis of Complex Polyheterocyclic Architectures

Building upon the fundamental derivatization strategies, the design and synthesis of complex polyheterocyclic architectures represent a more advanced approach to creating novel analogs. This involves the combination of multiple heterocyclic rings to form intricate three-dimensional structures.

One powerful method for constructing such complex molecules is through [3+2] cycloaddition reactions. mdpi.com In this approach, in situ-generated heteroaromatic N-ylides can react with electron-deficient olefins to afford fused polycyclic compounds. mdpi.com While not directly demonstrated for this compound itself, this methodology offers a potential pathway to elaborate its structure into more complex polyheterocyclic systems. The pyrazine or furan moiety could potentially be modified to participate in such cycloaddition reactions, leading to the formation of novel and structurally diverse architectures.

Advanced Applications and Research Opportunities of 2 Chloro 3 Furan 3 Yl Pyrazine Scaffolds in Chemical Science

Role as a Versatile Building Block in Organic Synthesis

The 2-Chloro-3-(furan-3-yl)pyrazine scaffold is primed to be a highly versatile building block in organic synthesis. The chloro-substituent on the electron-deficient pyrazine (B50134) ring renders the carbon atom susceptible to various nucleophilic aromatic substitution (SNAr) reactions. nih.govyoutube.comnih.gov Furthermore, the carbon-chlorine bond provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry. dntb.gov.ua

The reactivity of the C-Cl bond allows for the strategic introduction of diverse functional groups, enabling the construction of complex molecular architectures. Key transformations include:

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the chloropyrazine with various aryl or vinyl boronic acids or esters. nih.govresearchgate.netmdpi.com This is a powerful method for synthesizing extended π-conjugated systems relevant to materials science.

Stille Coupling: The coupling with organostannane reagents is another effective C-C bond-forming reaction. wikipedia.orglibretexts.orgnih.gov It is particularly useful for creating complex molecules and has been successfully applied to heteroarylstannanes like those derived from furan (B31954). nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines. wikipedia.orgresearchgate.netrsc.org This is crucial for the synthesis of compounds with applications in medicinal chemistry and materials science. mdpi.comresearchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr): The activated nature of the chloro-substituent allows for direct displacement by strong nucleophiles like amines, alkoxides, and thiolates, often without the need for a metal catalyst. nih.govsemanticscholar.org

These reactions collectively allow for the derivatization of the pyrazine core, making this compound a valuable starting material for creating libraries of novel compounds.

| Reaction Type | Coupling Partner | Resulting Bond | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | C-C | Synthesis of conjugated polymers, optoelectronic materials. nih.govresearchgate.net |

| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | C-C | Construction of complex natural products and functional materials. libretexts.orgrsc.org |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | Development of pharmaceuticals and organic electronic materials. wikipedia.orgnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Amine, Alkoxide, Thiolate | C-N, C-O, C-S | Functionalization for medicinal chemistry and material precursors. nih.govsemanticscholar.org |

**7.2. Potential in Materials Chemistry

The unique electronic properties of the pyrazine and furan rings suggest that this compound and its derivatives are promising candidates for applications in materials chemistry.

Pyrazine is an electron-deficient heterocycle, a property that is highly desirable for creating n-type organic semiconductors, which transport electrons. The incorporation of electron-deficient units like pyrazine into π-conjugated systems can improve electron-transporting properties. nih.gov Conversely, furan is an electron-rich heterocycle. Combining these two moieties can lead to materials with donor-acceptor characteristics, which are crucial for optoelectronic devices. Furan substitution can enhance optical properties without the "heavy atom effect" seen in thiophene-based systems, potentially leading to better luminescence. github.iorsc.org

Derivatives of this compound, synthesized via the cross-coupling reactions mentioned previously, could form extended π-conjugated oligomers or polymers. Theoretical studies on similar pyridine-furan oligomers have shown that they adopt stable helical structures with tunable optoelectronic properties. rsc.org The substitution of furan for thiophene (B33073) in biphenylyl/thiophene systems has been shown to improve optical properties by enhancing molecular planarity and reducing the heavy atom effect, making such materials suitable for organic light-emitting transistors (OLETs). github.io

| Component Moiety | Electronic Character | Contribution to Material Properties | Potential Application |

|---|---|---|---|

| Pyrazine | Electron-deficient (n-type) | Enhances electron transport, stability. nih.gov | Organic Field-Effect Transistors (OFETs), Electron-Transport Layers (ETLs) in OLEDs. |

| Furan | Electron-rich (p-type) | Improves optical properties (luminescence), can enhance planarity. github.io | Organic Light-Emitting Diodes (OLEDs), Organic Lasers. rsc.org |

| Pyrazine-Furan (Donor-Acceptor) | Intramolecular Charge Transfer (ICT) | Tunable band gap, enhanced absorption/emission. rsc.org | Organic Photovoltaics (OPVs), Organic Light-Emitting Transistors (OLETs). github.io |

The pyrazine ring is a classic bridging ligand in coordination chemistry, capable of linking metal centers to form polynuclear complexes and extended structures like metal-organic frameworks (MOFs). nih.gov The two nitrogen atoms in the pyrazine ring can coordinate to metal ions, facilitating the construction of robust and porous architectures. nih.govresearchgate.net The furan ring and the chloro-substituent in this compound can further modulate the electronic properties and steric profile of the resulting metal complexes.

While the direct use of this compound in MOF synthesis is not yet widely reported, its derivatives are excellent candidates. For instance, the chloro group can be replaced with other coordinating groups (e.g., carboxylates, amines) through substitution or coupling reactions. These functionalized ligands could then be used to build novel MOFs with tailored pore environments and functionalities for applications in gas storage, separation, or catalysis. nih.gov

Utilization in Supramolecular Chemistry and Host-Guest Systems

The planar, aromatic nature of both the pyrazine and furan rings allows them to participate in non-covalent interactions such as π-π stacking and hydrogen bonding (if functionalized). These interactions are the basis of supramolecular chemistry, which involves the self-assembly of molecules into larger, ordered structures. The pyrazine ligand has been shown to be important in the crystal packing of large polymetallic clusters through long-range interactions. nih.gov The combination of an electron-deficient pyrazine and an electron-rich furan could lead to specific donor-acceptor π-stacking arrangements, providing a directional force for self-assembly. Research on thiosemicarbazones derived from pyrazineformamide highlights the importance of such supramolecular interactions in building complex, biologically relevant structures. wikipedia.org

Applications in Catalysis and Organocatalysis

Pyrazine derivatives and their metal complexes have shown promise in catalysis. researchgate.net Palladium complexes with pyrazine-derived ligands, for example, have been used as catalysts in cross-coupling reactions. While this compound itself is more of a building block than a catalyst, its derivatives could serve as ligands for catalytically active metal centers. By modifying the substituents on the furan or pyrazine rings, it is possible to fine-tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the metal catalyst. There is significant potential to develop new catalysts based on this scaffold, although specific research in this area is still emerging.

Use as Chemical Probes for Academic Mechanistic Investigations

Substituted heterocyclic compounds are frequently used as chemical probes to investigate reaction mechanisms or biological processes. mdpi.com The distinct electronic nature of the pyrazine and furan rings, combined with the reactive chloro-handle, makes this compound a suitable platform for designing such probes. For example, by attaching a fluorophore to the scaffold via a coupling reaction, a probe could be synthesized to study enzyme activity or to image specific cellular environments. nih.gov Pyrazole derivatives have been used as fluorescent probes for bioimaging, and similar principles could be applied to pyrazine-furan systems. nih.gov The reactivity of the chloro group can be exploited to attach the molecule to a larger system, allowing it to report on local environmental changes through spectroscopic shifts.

Agrochemical Scaffold Development (Focus on chemical synthesis and structure, not bioefficacy/safety)

The development of novel agrochemical scaffolds is a cornerstone of modern agricultural science, aimed at creating more effective and selective agents for crop protection. The pyrazine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in the design of bioactive molecules, including those with agrochemical applications. researchgate.net The introduction of a furan moiety, another important heterocyclic ring, can further modulate the physicochemical properties and biological activity of the resulting compounds. This section focuses on the chemical synthesis and structural aspects of developing agrochemical scaffolds from the specific starting material, this compound.

While specific research detailing the direct use of this compound as a starting material for agrochemical development is not extensively documented in publicly available literature, the principles of pyrazine and furan chemistry provide a strong basis for predicting potential synthetic routes and the resulting structures. The reactivity of the this compound scaffold is primarily dictated by the chlorine atom on the pyrazine ring, which is susceptible to nucleophilic substitution, and the furan ring, which can undergo various transformations.

A plausible synthetic strategy for derivatizing this compound for agrochemical purposes involves the displacement of the chlorine atom with various nucleophiles. This approach allows for the introduction of a wide range of functional groups, leading to diverse chemical structures.

For instance, reaction with amines, alcohols, or thiols would yield the corresponding amino-, alkoxy-, or alkylthio-pyrazine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The choice of the nucleophile is critical in shaping the final structure of the scaffold and its potential agrochemical properties.

Another key synthetic handle is the furan ring. While the furan moiety is generally less reactive towards nucleophilic attack than the chlorinated pyrazine ring, it can be modified through electrophilic substitution or by participating in cycloaddition reactions. These transformations can lead to more complex and diverse scaffolds.

The following table outlines potential synthetic transformations and the resulting agrochemical scaffolds that could be derived from this compound, based on established chemical principles for similar heterocyclic systems.

Table 1: Potential Synthetic Transformations of this compound for Agrochemical Scaffold Development

| Starting Material | Reagent/Condition | General Structure of Product | Potential Scaffold Type |

| This compound | R-NH₂ (Amine), Base | 2-(Alkyl/Aryl)amino-3-(furan-3-yl)pyrazine | Herbicide/Fungicide |

| This compound | R-OH (Alcohol), Base | 2-Alkoxy/Aryloxy-3-(furan-3-yl)pyrazine | Herbicide/Fungicide |

| This compound | R-SH (Thiol), Base | 2-Alkyl/Arylthio-3-(furan-3-yl)pyrazine | Fungicide/Nematicide |

| This compound | Organometallic reagent (e.g., R-MgBr, R-ZnCl), Catalyst | 2-Alkyl/Aryl-3-(furan-3-yl)pyrazine | Herbicide/Insecticide |

It is important to note that the development of these scaffolds would require careful optimization of reaction conditions to achieve desired regioselectivity and yields. Furthermore, the exploration of structure-activity relationships (SAR) would be crucial in identifying the most promising derivatives for further development as agrochemical agents. While direct examples are scarce, the rich chemistry of pyrazines and furans provides a fertile ground for the design and synthesis of novel agrochemical candidates based on the this compound scaffold.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Approaches

The synthesis of functionalized heteroaromatics is often a multi-step process that can generate significant chemical waste. A key future direction for the production of 2-Chloro-3-(furan-3-yl)pyrazine will be the development of greener, more sustainable, and atom-economical synthetic strategies.

Current synthetic approaches to similar compounds often rely on classical chlorination and cross-coupling reactions. While effective, these methods can involve harsh reagents and generate stoichiometric byproducts. Future research is expected to focus on alternative, more environmentally benign methodologies.

One promising avenue is the use of manganese-catalyzed dehydrogenative coupling reactions to construct the pyrazine (B50134) core. semanticscholar.org This approach, which often uses earth-abundant metal catalysts and generates water as the primary byproduct, offers a significant improvement in atom economy over traditional condensation methods.

For the chlorination step, traditional reagents like phosphorus oxychloride or chlorine gas present environmental and safety challenges. Future approaches may explore solvent-free mechanochemical chlorination or the use of milder, solid-supported chlorinating agents to reduce solvent consumption and improve safety. numberanalytics.com

The crucial carbon-carbon bond formation between the pyrazine and furan (B31954) rings is another area ripe for sustainable innovation. While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are workhorses in this area, research is moving towards the use of more abundant and less toxic metals like nickel and iron. researchgate.net Furthermore, direct C-H activation of the furan ring, coupling it directly with a 2-chloropyrazine (B57796) derivative, would eliminate the need for pre-functionalization of the furan, thereby shortening the synthetic sequence and reducing waste. mdpi.comresearchgate.net

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Method | Description | Sustainability Advantages |

| Dehydrogenative Coupling | Manganese-catalyzed formation of the pyrazine ring from amino alcohols. | High atom economy, use of earth-abundant metals. |

| Mechanochemical Chlorination | Solvent-free reaction using a ball mill for chlorination. | Reduced solvent waste, potentially lower energy consumption. |

| Direct C-H Arylation | Palladium or nickel-catalyzed coupling of a C-H bond on the furan with the C-Cl bond on the pyrazine. | Eliminates pre-functionalization steps, reducing waste. |

| Flow Chemistry | Performing synthetic steps in a continuous flow reactor. | Improved safety, better control over reaction parameters, potential for automation. |

Exploration of Unconventional Reactivity and Novel Transformations

The unique electronic properties of this compound, arising from the juxtaposition of an electron-deficient and an electron-rich aromatic ring, suggest a rich and largely unexplored reactive landscape. Future research will likely focus on harnessing this unique reactivity to forge novel chemical bonds and construct more complex molecular architectures.

The chlorine atom at the 2-position of the pyrazine ring is a versatile handle for a variety of transformations. Beyond standard cross-coupling reactions, its reactivity in nickel-catalyzed cross-electrophile coupling reactions could be explored to couple it with other electrophiles, opening up new avenues for functionalization. neu.edu

Furthermore, the pyrazine ring itself can participate in a range of unconventional reactions. For instance, electrochemical reduction of the pyrazine ring can lead to dihydropyrazine (B8608421) derivatives, which are valuable synthetic intermediates. semanticscholar.org The influence of the furan-3-yl substituent on the stability and subsequent reactivity of these reduced species would be a fascinating area of study.

The application of photocatalysis to pyrazine derivatives is another emerging trend. mdpi.comtandfonline.com It is conceivable that this compound could act as a photosensitizer or undergo photocatalytic transformations, such as C-H functionalization or cycloaddition reactions, under mild and controlled conditions.

Integration into Advanced Functional Systems and Devices

The combination of the electron-accepting pyrazine and electron-donating furan moieties makes this compound a promising building block for advanced functional materials. Its electronic properties could be tuned through further functionalization, making it a candidate for applications in organic electronics.

A significant area of future research will be the incorporation of this and similar compounds into organic light-emitting diodes (OLEDs) . numberanalytics.comnumberanalytics.com Heterocyclic compounds are crucial components of OLEDs, acting as emissive materials, charge transporters, and host materials. numberanalytics.com The electronic characteristics of this compound could be tailored to optimize charge injection and transport, potentially leading to more efficient and stable OLED devices.

The development of pyrazine-based polymers and coordination compounds is another active field of research. mdpi.comrsc.org By polymerizing derivatives of this compound or using it as a ligand in metal complexes, materials with interesting photophysical, electronic, and catalytic properties could be created. Such materials could find applications in sensors, solar cells, and other electronic devices. rsc.orgmdpi.com

Table 2: Potential Applications in Advanced Functional Systems

| Application Area | Role of this compound | Potential Benefits |

| Organic Light-Emitting Diodes (OLEDs) | Host or emissive layer material. | Tunable electronic properties for improved efficiency and color purity. |

| Organic Photovoltaics (OPVs) | Component of donor-acceptor polymers. | Enhanced charge separation and transport. |

| Sensors | Functional ligand in metal-organic frameworks (MOFs) or coordination polymers. | Selective detection of analytes through changes in optical or electronic properties. |

| Catalysis | Ligand for transition metal catalysts. | Modulation of catalyst activity and selectivity. |

Leveraging Artificial Intelligence and Machine Learning for Compound Design and Reaction Prediction

The vast chemical space of possible heterocyclic compounds makes their systematic exploration a daunting task. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of novel molecules and reactions.

In the context of this compound, ML algorithms can be trained to predict reaction outcomes , such as the yield of a particular cross-coupling reaction, based on a set of molecular and reaction descriptors. semanticscholar.orgnih.gov This can significantly reduce the experimental effort required to optimize synthetic routes. For instance, an ML model could predict the best catalyst, ligand, and base combination for the Suzuki-Miyaura coupling of 2-chloropyrazine with furan-3-boronic acid. princeton.edu

Furthermore, generative AI models can be used to design new derivatives of this compound with specific desired properties. acs.org By learning the relationship between chemical structure and function from large datasets, these models can propose novel compounds with, for example, optimized electronic properties for OLED applications or enhanced binding affinity for a biological target. Computational tools can also be employed to predict the physicochemical and biological properties of these designed molecules. tandfonline.comnih.gov

Expansion of the Compound's Role in Complex Chemical Libraries

The development of large and diverse chemical libraries is crucial for drug discovery and high-throughput screening. enamine.netacs.org The this compound scaffold represents a unique entry point for the creation of novel chemical libraries with rich three-dimensional character.

The presence of the chloro substituent allows for a wide range of diversification reactions, enabling the synthesis of a multitude of analogs with different substituents at the 2-position of the pyrazine ring. These libraries can then be screened for biological activity against a variety of targets. The pyrazine ring is a common motif in many approved drugs, and its combination with the furan ring could lead to the discovery of new therapeutic agents. lifechemicals.comnih.govmdpi.com

The integration of this scaffold into DNA-encoded libraries (DELs) is another promising direction. This technology allows for the synthesis and screening of massive chemical libraries, and the development of DNA-compatible reactions for the functionalization of this compound would be a significant advancement.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-3-(furan-3-yl)pyrazine?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogs like 2-chloro-3-(difluorobenzyl)pyrazine derivatives are prepared by heating intermediates with DMF-dimethyl acetal, followed by cyclization using hydrazine hydrate. Purification often involves silica gel chromatography (e.g., 98:2 cyclohexane:ethyl acetate), yielding products with 69–90% purity . Key steps include:

- Step 1 : Condensation of chloropyrazine-carboxamide with DMF-dimethyl acetal to form intermediates.

- Step 2 : Cyclization with hydrazine derivatives to introduce heterocyclic substituents.

- Step 3 : Purification via gradient elution chromatography.

Q. How is this compound characterized post-synthesis?

Structural validation relies on 1H/13C NMR for chemical shift analysis (e.g., δ = 8.64 ppm for pyrazine protons) and HRMS to confirm molecular ion peaks. For example, 2-chloro-3-(2,6-difluorobenzyl)-5-phenylpyrazine showed HRMS m/z = 317.06 (calculated) vs. 317.05 (observed) . Purity is assessed via HPLC or TLC (e.g., DCM:MeOH = 10:1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic variation of temperature , catalyst loading , and solvent polarity is critical. For instance, replacing Pd(PPh₃)₂Cl₂ with Pd(OAc)₂ in Stille couplings increased yields from 26% to 72% in analogous pyrazine syntheses . Reaction monitoring via LCMS ensures timely termination (e.g., 70% conversion after 12 hours) .

Q. How to resolve contradictions in spectral data during structural elucidation?

Discrepancies between predicted and observed NMR shifts can arise from unexpected tautomerism or impurities. Use 2D NMR techniques (HSQC, HMBC) to confirm connectivity. For ambiguous cases, X-ray crystallography (via SHELX refinement) provides definitive structural proof . For example, a triazolyl-pyrazine derivative’s structure was confirmed via crystallography after NMR ambiguities .

Q. What methodologies assess structure-activity relationships (SAR) for biological activity?

- Substituent variation : Replace the furan-3-yl group with pyrazol-4-yl or pyrrole to evaluate inhibitory effects (e.g., IC₅₀ shifts from 400 nM to 1.1 µM in protease assays) .

- In vitro assays : Test against flavivirus proteases (DENV, WNV) using enzyme inhibition protocols .

- Computational docking : Compare binding affinities of analogs using software like AutoDock or Schrödinger .

Q. What alternative purification strategies exist for polar pyrazine derivatives?

Beyond silica gel chromatography:

- Preparative HPLC : Effective for separating polar impurities (e.g., using C18 columns with acetonitrile/water gradients).

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for high-purity crystals.

- Ion-exchange resins : Useful for charged intermediates (e.g., triazolyl-pyrazines) .

Data Contradiction and Validation

Q. How to address inconsistencies in HRMS and elemental analysis data?

- Replicate synthesis : Confirm batch-to-batch consistency.

- High-resolution validation : Use FT-ICR or Orbitrap MS for <1 ppm mass accuracy.

- Combustion analysis : Cross-check %C/H/N with theoretical values (e.g., ±0.3% tolerance) .

Computational and Theoretical Studies

Q. Which computational methods predict electronic properties of this compound?

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict HOMO/LUMO energies (relevant for photochemical applications).

- Molecular dynamics : Simulate solvation effects in DMSO or water using AMBER .

- SAR modeling : Relate substituent electronegativity (e.g., Cl vs. F) to bioactivity via QSAR regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.